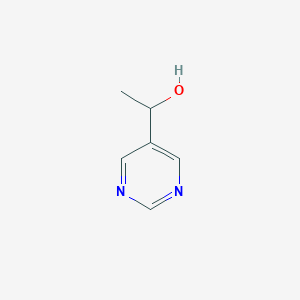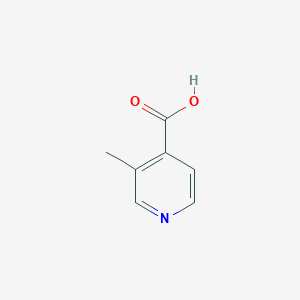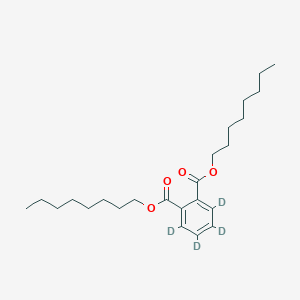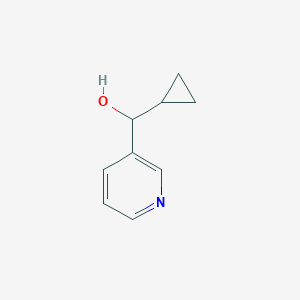
ZJ 43
Descripción general
Descripción
ZJ 43 is a potent inhibitor of the enzyme N-acetylaspartylglutamate peptidase, which is involved in the hydrolysis of the neurotransmitter N-acetylaspartylglutamate. This compound has shown significant potential in reducing neuronal degeneration and has been studied for its analgesic effects in various pain models .
Aplicaciones Científicas De Investigación
ZJ 43 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:
Neuroscience: this compound is used to study the role of N-acetylaspartylglutamate peptidase in neuronal signaling and neurodegeneration. .
Pain Management: The compound has been studied for its analgesic effects in various pain models, including inflammatory and neuropathic pain.
Schizophrenia Research: this compound has been used to investigate the role of N-acetylaspartylglutamate peptidase in schizophrenia, particularly in reducing locomotor activity and stereotypic behaviors in animal models.
Mecanismo De Acción
ZJ 43 exerts its effects by inhibiting the enzyme N-acetylaspartylglutamate peptidase, which is responsible for the hydrolysis of the neurotransmitter N-acetylaspartylglutamate. By inhibiting this enzyme, this compound increases the levels of N-acetylaspartylglutamate, which in turn activates group II metabotropic glutamate receptors. These receptors are involved in reducing the release of excitatory neurotransmitters, thereby modulating neuronal excitability and reducing pain and neurodegeneration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ZJ 43 involves the reaction of N-acetylaspartylglutamate with specific inhibitors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification using techniques such as high-performance liquid chromatography. The final product is then subjected to rigorous quality control tests to ensure its efficacy and safety .
Análisis De Reacciones Químicas
Types of Reactions: ZJ 43 primarily undergoes inhibition reactions where it binds to the active site of N-acetylaspartylglutamate peptidase, preventing the hydrolysis of N-acetylaspartylglutamate. It does not directly interact with N-methyl-D-aspartate receptors or metabotropic glutamate receptors .
Common Reagents and Conditions: The inhibition reaction typically involves the use of this compound in aqueous solutions, with the reaction conditions being optimized for temperature and pH to ensure maximum efficacy. Common reagents include buffers to maintain the pH and stabilizers to prevent degradation of the compound .
Major Products Formed: The primary product of the reaction is the inhibited enzyme complex, where this compound is bound to N-acetylaspartylglutamate peptidase, preventing its activity .
Comparación Con Compuestos Similares
Similar compounds include ZJ 11 and ZJ 17, which also inhibit the same enzyme but differ in their potency and selectivity . Compared to these compounds, ZJ 43 has shown higher potency and efficacy in various models of pain and neurodegeneration .
Similar Compounds:
ZJ 17: Similar to ZJ 11 and this compound, but with different binding affinities and efficacy profiles.
This compound stands out due to its high potency and broad range of applications in neuroscience and pharmacology, making it a valuable tool for research and potential therapeutic development .
Propiedades
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGWCSGMXAVYRT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471136 | |
| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
723331-20-2 | |
| Record name | (2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




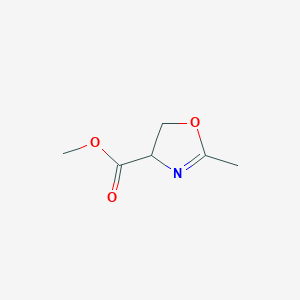
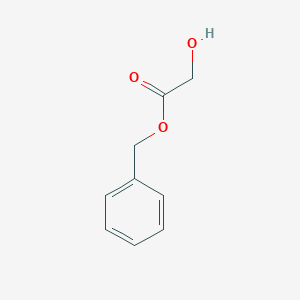

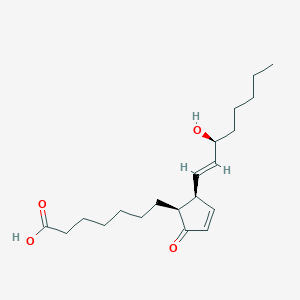

![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
